2-Nitrobenzenesulfonyl chloride

Description

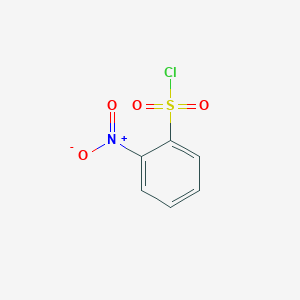

Structure

3D Structure

Properties

IUPAC Name |

2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHUUIODWRNJLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061888 | |

| Record name | Benzenesulfonyl chloride, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10939 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-92-4 | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-92-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitrobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 2-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 2-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZENESULFONYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E4YZ9H2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Nitrobenzenesulfonyl chloride (also known as o-Nitrobenzenesulfonyl chloride or Nosyl chloride). This compound is a highly versatile reagent in organic synthesis, particularly valued for its role as a protecting group for amines and in the synthesis of various pharmaceuticals and other complex organic molecules.[1][2][3]

Core Physical Properties

This compound is a solid compound at room temperature, with its appearance ranging from white to yellow or orange crystalline powder.[4] It is known to be sensitive to moisture.[1][5]

Tabulated Physical Data

The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄ClNO₄S | [2][4][6] |

| Molecular Weight | 221.61 - 221.62 g/mol | [2][4][6] |

| Appearance | White to yellow to orange, powder to crystal | [2][4] |

| Melting Point | 63 - 72 °C | [4][7] |

| Boiling Point | 350.6 ± 25.0 °C (Predicted) | [4][5] |

| Density | ~1.6 g/cm³ (Predicted) | [3][4] |

| Solubility | Soluble in dichloromethane, tetrahydrofuran (THF), pyridine, toluene, ethyl acetate, and dimethylformamide.[1][4][5] Insoluble in water.[4][5] Decomposes in hot water or alcohols.[1] | |

| Sensitivity | Moisture sensitive | [1][5] |

Experimental Protocols

Synthesis of this compound

A common method for the production of this compound involves the chlorination of 2,2'-dinitrodiphenyl disulfide.[1]

Procedure:

-

A mixture of 2,2'-dinitrodiphenyl disulfide is prepared in a suitable organic solvent.

-

Chlorine gas is bubbled through the solution while maintaining the reaction temperature, often around 40°C.

-

The reaction is monitored until completion, which can be indicated by a color change in the reaction mixture.

-

Upon completion, the resulting this compound is isolated.

-

Purification can be achieved by dissolving the crude product in a solvent like toluene, followed by cooling to induce crystallization, filtration, and vacuum drying to yield the purified product.[1] An 84% yield can be achieved with this method.[1]

Melting Point Determination (General Protocol)

The melting point is a crucial indicator of purity.[1]

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Sample of this compound

-

Mortar and pestle

Procedure:

-

A small amount of the crystalline this compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2-5 °C per minute) while being observed through the magnifying lens.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.

Chemical Reactivity and Applications

This compound is a reactive compound primarily used to introduce the 2-nitrobenzenesulfonyl (Nosyl) protecting group onto amines.[1] The Nosyl group is stable under a variety of acidic and basic conditions but can be selectively cleaved under mild conditions using thiols, such as thiophenol.[1] This reactivity makes it a valuable tool in multi-step organic synthesis, including in the preparation of renin inhibitors and anticonvulsants.[4]

Visualization of Synthetic and Logical Workflows

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis workflow for this compound.

Caption: Logical workflow for amine protection and deprotection.

References

- 1. This compound | Sulfonylation Reagent [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | 1694-92-4 [chemicalbook.com]

- 5. This compound CAS#: 1694-92-4 [m.chemicalbook.com]

- 6. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

Synthesis of 2-Nitrobenzenesulfonyl Chloride from 2-Nitrochlorobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing 2-nitrobenzenesulfonyl chloride, a critical reagent in organic synthesis, starting from 2-nitrochlorobenzene. The document details the reaction pathways, provides comprehensive experimental protocols, and presents key quantitative data in a structured format for effective comparison and implementation in a laboratory setting.

Introduction

This compound (Nosyl chloride, NsCl) is a highly versatile reagent widely employed in organic synthesis. Its principal application lies in its function as an effective protecting group for amines. The 2-nitrobenzenesulfonyl (Nosyl) group offers a unique combination of stability across a broad range of acidic and basic conditions while allowing for selective and mild deprotection using nucleophilic thiols like thiophenol or 2-mercaptoethanol.[1] The electron-withdrawing nitro group on the benzene ring significantly enhances the electrophilicity of the sulfur atom, facilitating its reaction with primary and secondary amines to form stable sulfonamides.[1] This guide focuses on the two predominant synthetic routes originating from 2-nitrochlorobenzene.

Overview of Synthetic Pathways

There are two primary, well-established routes for the synthesis of this compound from 2-nitrochlorobenzene:

-

Two-Step Synthesis via Disulfide Intermediate: This is the most common and industrially preferred method.[1] It involves the initial conversion of 2-nitrochlorobenzene to 2,2'-dinitrodiphenyl disulfide, which is subsequently chlorinated to yield the final product.

-

Direct Chlorosulfonation: This method involves the direct reaction of 2-nitrochlorobenzene with chlorosulfonic acid, often in the presence of catalysts or acylating agents to improve yield and purity.[2]

The following workflow diagram illustrates these two pathways.

Caption: Synthetic routes from 2-nitrochlorobenzene to this compound.

Experimental Protocols

Route A: Two-Step Synthesis via Disulfide Intermediate

This route is favored for its reproducibility and high yields.[1]

Step 1: Synthesis of 2,2'-Dinitrodiphenyl Disulfide

The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-nitrochlorobenzene is displaced by a disulfide anion.

-

Reaction: 2 O₂NC₆H₄Cl + Na₂S₂ → (O₂NC₆H₄S)₂ + 2 NaCl[3]

-

Protocol: This reaction is typically achieved by treating 2-nitrochlorobenzene with sodium disulfide.[1][3] The resulting 2,2'-dinitrodiphenyl disulfide serves as the precursor for the subsequent chlorination step.

Step 2: Chlorinative Cleavage of 2,2'-Dinitrodiphenyl Disulfide

The disulfide intermediate is cleaved and oxidized with chlorine to form the sulfonyl chloride. Two common procedures are detailed below.

Method 2a: Chlorination with HCl/HNO₃ and Chlorine Gas

This classic laboratory-scale procedure provides a high yield of the product.

-

Apparatus: A 3-liter, three-necked, round-bottomed flask equipped with a liquid-sealed mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the liquid surface. An outlet tube should lead from the condenser to a fume hood.[4]

-

Reagents:

-

Procedure:

-

Charge the flask with the disulfide, hydrochloric acid, and nitric acid.[4]

-

Begin stirring and introduce a stream of chlorine gas into the mixture at a rate of approximately two bubbles per second.[4]

-

Warm the mixture on a steam bath to 70°C. The disulfide will melt within about 30 minutes, and the solution will turn orange-red.[4]

-

Continue heating and passing chlorine gas for one hour after the disulfide has melted.[4]

-

Work-up: Immediately decant the hot supernatant liquid to separate the molten sulfonyl chloride.[4]

-

Wash the product with two 300-cc portions of warm water (70°C) and allow it to solidify. Drain the water completely.[4]

-

Purification: Dissolve the crude solid in 140 cc of glacial acetic acid at 50–60°C and filter quickly by suction.[4]

-

Chill the filtrate in cold water with vigorous stirring to induce crystallization.[4]

-

Triturate the resulting crystalline mixture thoroughly with 1 L of cold water, decant, and repeat the process twice to obtain the purified product.[4]

-

Method 2b: Chlorination in Formic Acid

This alternative approach offers an exceptionally high yield under milder temperature conditions.

-

Reagents:

-

Procedure:

-

Subject the disulfide to chlorination in the presence of formic acid as the solvent.[1][5]

-

Maintain the reaction temperature at 40°C for three hours while bubbling chlorine gas through the mixture.[1][5]

-

Purification: The resulting crude product can be purified by dissolution in toluene, followed by cooling to 5°C, filtration, and vacuum drying.[1][5]

-

Route B: Direct Chlorosulfonation of 2-Nitrochlorobenzene

This method provides a more direct path to the product, though it requires careful control of reaction conditions.

-

Apparatus: A 500 mL four-hole boiling flask equipped with a mechanical stirrer, thermometer, outlet port, and charging opening.[2]

-

Reagents:

-

Procedure:

-

Add 419.6 parts of chlorosulfonic acid to the reaction flask.[2]

-

While maintaining the temperature between 30-35°C, slowly add 157.6 parts of 2-nitrochlorobenzene.[2]

-

Add 2 parts of the sulfonation auxiliary agent, followed by 75 parts of phosphorus pentoxide.[2]

-

Stir the reaction mixture for 1 hour at 30-35°C after the addition is complete.[2]

-

Heat the mixture to 90-120°C and maintain this temperature with constant stirring for 10 hours.[2]

-

Work-up: After the reaction is complete, cool the mixture to approximately 20°C.[2]

-

Slowly pour the sulfonated liquid into 2500 parts of an ice-water mixture under stirring to induce hydrolysis and crystallization.[2]

-

Collect the solid product by suction filtration, wash with water, and dry to obtain the final product.[2]

-

Data Presentation: Summary of Synthesis Methods

The following tables summarize the quantitative data associated with the described experimental protocols.

| Route | Method | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| A | 2a: HCl/HNO₃/Cl₂ | 2,2'-dinitrodiphenyl disulfide, HCl, HNO₃, Cl₂ | 70 | 1 | 84 | - | [1][4] |

| A | 2b: Formic Acid/Cl₂ | 2,2'-dinitrodiphenyl disulfide, Formic Acid, Cl₂ | 40 | 3 | 97.5 | 98.8 (HPLC) | [1][5] |

| B | Direct Chlorosulfonation | 2-nitrochlorobenzene, HSO₃Cl, P₂O₅ | 90-120 | 10 | 95.8 | 96.6 | [2] |

Table 1: Comparison of synthetic routes for this compound.

| Parameter | Method 2a | Method 2b | Route B |

| Starting Material | 2,2'-Dinitrodiphenyl disulfide | 2,2'-Dinitrodiphenyl disulfide | 2-Nitrochlorobenzene |

| Molar Ratio (Reactant:Key Reagent) | 1 : (Acids/Solvent) | 1 : (Solvent) | 1 : 3.6 (HSO₃Cl) |

| Purification Method | Recrystallization from Acetic Acid | Recrystallization from Toluene | Hydrolysis, Filtration, Washing |

Table 2: Comparison of reaction parameters and purification methods.

References

- 1. This compound | Sulfonylation Reagent [benchchem.com]

- 2. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

- 3. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Reaction of 2-Nitrobenzenesulfonyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between 2-nitrobenzenesulfonyl chloride and primary amines. It details the underlying reaction mechanism, provides quantitative data on reaction yields, outlines detailed experimental protocols, and illustrates key processes through diagrams. This reaction is of significant importance in organic synthesis, particularly for the protection of amines and the construction of complex nitrogen-containing molecules.

Core Reaction Mechanism: Nucleophilic Substitution

The reaction of this compound (Ns-Cl) with a primary amine is a nucleophilic substitution at the sulfonyl group.[1] The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the ortho-nitro group on the benzene ring.[1][2] This pronounced electrophilicity makes the sulfur atom a prime target for nucleophiles, such as primary amines.[1][2]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound.[3]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[3]

-

Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is formed in situ.[3][4] This prevents the protonation of the starting primary amine, which would render it non-nucleophilic and halt the reaction.[3]

The final product is a stable N-substituted-2-nitrobenzenesulfonamide, often referred to as a nosylamide or Ns-amide.[1][2]

Figure 1: Reaction mechanism of this compound with a primary amine.

The Nosyl Group in Amine Protection and Synthesis

The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a versatile protecting group for primary and secondary amines, a strategy pioneered by Fukuyama.[4] Unlike the more robust tosyl (Ts) group, which requires harsh removal conditions, the nosyl group can be cleaved under remarkably mild conditions.[4] This is a key advantage in multi-step synthesis, especially when working with sensitive substrates.[4]

Deprotection Mechanism

The deprotection of nosylamides is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate.[4] The reaction proceeds through a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution.[1][4] The electron-withdrawing nitro group facilitates the attack of the thiolate anion on the aromatic ring, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine.[1][4]

Figure 2: Deprotection mechanism of a nosylamide via a Meisenheimer complex.

Fukuyama Amine Synthesis

A significant application of this chemistry is the Fukuyama amine synthesis, a three-step process for preparing secondary amines from primary amines.[4][5] This method is highly valued for its mild conditions and broad applicability.[5]

The workflow is as follows:

-

Nosylation: The primary amine is reacted with this compound to form the nosylamide.

-

Alkylation: The nosylamide is N-alkylated. The nosyl group renders the N-H proton acidic, allowing for deprotonation with a mild base and subsequent alkylation with an alkyl halide or under Mitsunobu conditions with an alcohol.[4][5]

-

Denosylation: The nosyl group is removed with a thiol and base to yield the secondary amine.[4]

Figure 3: Logical workflow for the Fukuyama Amine Synthesis.

Quantitative Data

The reaction to form nosylamides and the subsequent deprotection are generally high-yielding processes. The following tables summarize representative yields for the nosylation and the overall Fukuyama amine synthesis.

Table 1: Yields for the Nosylation of Primary Amines

| Primary Amine | Base | Solvent | Yield (%) | Reference |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | >95% (crude) | [4] |

| Aniline | Pyridine | Dichloromethane | 53.9 - 70.2% | [6] |

| Phenylethylamine | Pyridine | Dichloromethane | 75 - 82.6% | [6] |

Note: Yields can be affected by the nature of the amine and the specific reaction conditions.

Table 2: Overall Yields for the Fukuyama Amine Synthesis (Nosylation, Alkylation, and Deprotection)

| Primary Amine | Alkylating Agent | Overall Yield (%) | Reference |

| 4-Methoxybenzylamine | 3-Phenylpropyl bromide | 89 - 91% | [4] |

| 1-Octylamine | Not Specified | 98% (sulfonamide) | |

| Dibutylamine | Not Specified | 94% (sulfonamide) |

Experimental Protocols

The following are detailed, generalized protocols for the nosylation of a primary amine and the subsequent deprotection.

Protocol 1: Nosylation of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine or Pyridine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Add this compound (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.

Protocol 2: Deprotection of a Nosylamide

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Water

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

-

Reagent Addition: Add thiophenol (2.5 eq) and then potassium carbonate (2.5 eq) to the stirred mixture.

-

Reaction: Heat the reaction mixture (e.g., to 50°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]

-

Work-up:

-

Cool the mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove excess thiophenol) and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification: The crude amine can be further purified by column chromatography or distillation.[4]

Conclusion

The reaction of this compound with primary amines is a robust and reliable method for the formation of stable sulfonamides. The true utility of this reaction lies in the unique properties of the nosyl group, which serves as an excellent protecting group for amines. Its mild deprotection conditions provide a significant advantage in complex organic syntheses, enabling the construction of intricate molecules relevant to pharmaceutical and materials science research. The Fukuyama amine synthesis, which is based on this chemistry, remains a cornerstone for the preparation of secondary amines. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working in the field of drug development and organic synthesis.

References

- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 2. This compound | Sulfonylation Reagent [benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

IUPAC name for 2-Nitrobenzenesulfonyl chloride.

An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a versatile reagent widely used in organic synthesis and pharmaceutical development. It covers its chemical properties, safety protocols, key applications, and detailed experimental procedures.

Chemical Identity and Properties

This compound, commonly abbreviated as o-NsCl or Nosyl chloride, is an organochlorine compound featuring a sulfonyl chloride functional group substituted with a nitro group at the ortho position of the benzene ring.[1][2] Its IUPAC name is This compound or 2-nitrobenzene-1-sulfonyl chloride .[2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1694-92-4 | [5][6] |

| Molecular Formula | C₆H₄ClNO₄S | [2][3][6] |

| Molecular Weight | 221.62 g/mol | [2][3] |

| Appearance | Off-white to pale yellow crystalline powder | [5][6] |

| Melting Point | 63-67 °C (lit.) | [5][7] |

| Boiling Point | 350.6 ± 25.0 °C (Predicted) | [5][8] |

| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in toluene, THF, dichloromethane, ethyl acetate, and DMF. Insoluble in water. | [5][8][9] |

Safety and Handling

This compound is a corrosive and moisture-sensitive substance that requires careful handling.[1][7] It can cause severe skin burns, eye damage, and respiratory irritation.[2][7][10][11]

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | References |

| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [2] |

| H302 | Harmful if swallowed. | [2] | |

| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||

| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||

| P310 | Immediately call a POISON CENTER or doctor/physician. |

Handling and Storage:

-

Use only in a well-ventilated area, preferably under a chemical fume hood.[1][7]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7]

-

Keep away from moisture, water, strong oxidizing agents, and strong acids.[1][7]

Core Applications in Research and Development

The reactivity of this compound, driven by the electrophilic sulfonyl chloride and the electron-withdrawing nitro group, makes it a valuable reagent in several areas.[9]

Amine Protection

The most prominent application is the protection of primary and secondary amines. The resulting 2-nitrobenzenesulfonamide (a "nosylamide") is stable across a wide range of reaction conditions. The key advantage of the nosyl (Ns) group over other sulfonyl protecting groups (e.g., tosyl) is its facile removal under mild, neutral conditions using a thiol nucleophile like thiophenol, which is crucial for multi-step synthesis of sensitive molecules.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. This compound | 1694-92-4 [chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound CAS#: 1694-92-4 [m.chemicalbook.com]

- 9. This compound | Sulfonylation Reagent [benchchem.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]

o-Nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers

CAS Number: 1694-92-4

Introduction

o-Nitrobenzenesulfonyl chloride, also known as 2-nitrobenzenesulfonyl chloride or nosyl chloride (NsCl), is a highly versatile reagent in modern organic synthesis. Its primary role is as a protecting group for primary and secondary amines, offering a unique combination of stability and facile cleavage under mild conditions. This attribute makes it particularly valuable in the multi-step synthesis of complex molecules, such as peptides and pharmaceuticals. This technical guide provides an in-depth overview of o-nitrobenzenesulfonyl chloride, including its chemical and physical properties, detailed experimental protocols for its use, and its applications in the synthesis of biologically active compounds.

Chemical and Physical Properties

o-Nitrobenzenesulfonyl chloride is a light yellow crystalline powder.[1] It is sensitive to moisture and should be handled and stored accordingly to maintain its reactivity.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1694-92-4 | [2] |

| Molecular Formula | C6H4ClNO4S | [2] |

| Molecular Weight | 221.62 g/mol | [2] |

| Appearance | White to yellowish-brown crystalline powder | [2] |

| Melting Point | 63-67 °C | [3] |

| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water. | [4] |

| Density | ~1.6 g/cm³ | [1] |

Spectral Data

| Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.27, 7.95, 7.91, 7.89 | [5] |

| Mass Spectrum (MS) | Molecular Ion (M+): 221 m/z, Base Peak: 186 m/z | [5][6] |

| Infrared (IR) | Strong characteristic bands for sulfonyl chlorides are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. | [6] |

Synthesis of o-Nitrobenzenesulfonyl Chloride

The most common laboratory and industrial synthesis of o-nitrobenzenesulfonyl chloride involves the chlorination of di-o-nitrophenyl disulfide.[1]

Experimental Protocol: Synthesis from Di-o-nitrophenyl Disulfide

This protocol is adapted from Organic Syntheses.[7]

Materials:

-

Di-o-nitrophenyl disulfide

-

Concentrated hydrochloric acid (sp. gr. 1.18)

-

Concentrated nitric acid (sp. gr. 1.42)

-

Chlorine gas

-

Glacial acetic acid

-

Concentrated ammonium hydroxide (sp. gr. 0.90)

-

Water

Procedure:

-

In a 3-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 cc of concentrated nitric acid.[7]

-

Pass a stream of chlorine gas into the mixture at a rate of about two bubbles per second and warm the solution on a steam bath to 70°C.[7]

-

Continue heating and the addition of chlorine for one hour after the disulfide has melted.[7]

-

Separate the sulfonyl chloride from the supernatant liquid by decantation and wash it with two 300-cc portions of warm water (70°C).[7]

-

Allow the product to solidify and drain the water as completely as possible.[7]

-

Dissolve the washed chloride in 140 cc of glacial acetic acid at 50–60°C and quickly filter the solution by suction.[7]

-

Chill the filtrate in cold water and stir vigorously to induce crystallization.[7]

-

Triturate the mixture with 1 L of cold water and decant. Repeat this process twice.[7]

-

Add 1 L of cold water and 10 cc of concentrated ammonium hydroxide with stirring.[7]

-

Collect the crystals on a filter, wash with 200 cc of water, and allow them to air dry. The yield is approximately 240 g (84% of the theoretical amount).[7]

Application in Amine Protection (Nosylation)

The 2-nitrobenzenesulfonyl (nosyl) group is a robust protecting group for primary and secondary amines. It is stable to a wide range of acidic and basic conditions.[1]

Experimental Protocol: Nosylation of a Primary Amine

Materials:

-

Primary amine (1.0 eq)

-

o-Nitrobenzenesulfonyl chloride (1.1 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

-

Add o-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes, ensuring the temperature remains below 5°C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the nosylated amine.

Deprotection of Nosyl-Protected Amines

A key advantage of the nosyl group is its selective removal under mild conditions using thiol-based nucleophiles.[8]

Experimental Protocol: Deprotection using Thiophenol

This protocol is adapted from the Fukuyama amine synthesis.[8]

Materials:

-

Nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

-

Acetonitrile or Dimethylformamide (DMF)

Procedure:

-

In a round-bottomed flask, dissolve the nosylated amine in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) to the solution.

-

Add potassium carbonate (2.5 eq) to the stirred mixture.

-

Heat the reaction mixture (e.g., to 50°C) and monitor its progress by TLC or LC-MS.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or ethyl acetate (3x).

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Role in the Synthesis of Biologically Active Molecules

While o-nitrobenzenesulfonyl chloride itself is not directly involved in signaling pathways, it is a critical reagent for the synthesis of various biologically active molecules, including pharmaceuticals. The nosyl protecting group strategy has been employed in the synthesis of complex natural products and drug candidates. For instance, p-nitrobenzenesulfonyl chloride, a related compound, is an important intermediate in the preparation of drugs of the sulfanilamide series.[9] The Fukuyama amine synthesis, which relies on the nosyl group, is a powerful method for preparing secondary amines, which are common structural motifs in many pharmaceuticals.[8]

Conclusion

o-Nitrobenzenesulfonyl chloride is an indispensable tool for chemists in research and drug development. Its utility as an amine-protecting group, characterized by its robustness and mild cleavage conditions, facilitates the efficient synthesis of complex molecules. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this versatile reagent.

References

- 1. This compound | Sulfonylation Reagent [benchchem.com]

- 2. 1694-92-4・o-Nitrobenzenesulfonyl Chloride・144-06292・142-06293[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. This compound 97 1694-92-4 [sigmaaldrich.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound(1694-92-4) 1H NMR [m.chemicalbook.com]

- 6. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]

2-Nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists

An in-depth exploration of the properties, synthesis, and applications of 2-Nitrobenzenesulfonyl Chloride, a versatile reagent in modern organic synthesis and drug development.

Introduction

This compound, often abbreviated as NsCl, is a highly reactive crystalline solid that has become an indispensable tool for researchers, scientists, and drug development professionals. Its utility is primarily centered on its function as a robust protecting group for primary and secondary amines, offering a unique combination of stability under a range of reaction conditions and facile, selective cleavage under mild protocols. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental procedures for its application, and its role in complex synthetic pathways.

Core Properties and Specifications

This compound is a pale yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental design. The compound is sensitive to moisture and should be stored in a dry, inert atmosphere.[2][3]

| Property | Value | Citations |

| Chemical Formula | C₆H₄ClNO₄S | [1][2][4][5][6] |

| Molecular Weight | 221.62 g/mol | [4][7][8] |

| Appearance | Pale yellow crystalline powder | [1][2][6] |

| Melting Point | 63-67 °C (145.4 - 152.6 °F) | [2][3] |

| CAS Number | 1694-92-4 | [1][2][5][7] |

| IUPAC Name | This compound | [4][8] |

| Synonyms | o-Nitrobenzenesulfonyl chloride, Nosyl chloride, NsCl | [1][4][5] |

Synthesis of this compound

The industrial production of this compound is most commonly achieved through the chlorination of 2,2'-dinitrodiphenyl disulfide.[4] This method is favored for its high yield and reproducibility. An alternative approach involves the direct sulfonation of nitroaromatic compounds.[4] One specific synthetic protocol involves the chlorination of o-nitrophenyl sulfide in the presence of formic acid, which can achieve yields as high as 97.5%.[1]

Applications in Organic Synthesis: The Nosyl Protecting Group

The primary application of this compound in organic synthesis is as a protecting group for amines. The resulting 2-nitrobenzenesulfonamide, or "nosyl-amide" (Ns-amine), offers several advantages that are highly valued in multi-step syntheses, particularly in pharmaceutical development and natural product synthesis.[4][6]

The strong electron-withdrawing nature of the 2-nitro group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, facilitating a rapid and high-yielding reaction with primary and secondary amines.[4] The resulting nosyl group is stable across a wide range of acidic and basic conditions, providing orthogonal protection to other common amine protecting groups like Boc and Fmoc.[4][5]

A key feature of the nosyl group is its selective removal under mild, nucleophilic conditions, typically involving a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4][5] This mild deprotection protocol is compatible with a wide array of sensitive functional groups that may be present in complex molecules.[4]

Experimental Protocols

Protection of a Primary Amine (Nosylation)

This protocol describes the general procedure for the formation of a 2-nitrobenzenesulfonamide from a primary amine.[5]

Materials:

-

Primary amine (1.0 eq)

-

This compound (Ns-Cl, 1.1 eq)

-

Pyridine or Triethylamine (1.5 - 2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.

-

Add this compound (1.1 eq) portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.[5]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with CH₂Cl₂.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude N-nosylated amine can be purified by recrystallization or column chromatography.

Deprotection of a Nosyl-Amine

This protocol outlines the cleavage of the nosyl group to regenerate the free amine.[5][7]

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 eq)

-

Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

-

1M NaOH solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.

-

Add thiophenol (2.5 eq) to the solution.[5]

-

Add potassium carbonate (2.5 eq) to the stirred mixture.[5]

-

Heat the reaction mixture if necessary (e.g., 50 °C) and monitor its progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).

-

Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude free amine can be further purified by column chromatography if necessary.

The deprotection mechanism proceeds through the formation of a Meisenheimer complex, which is a key intermediate in the nucleophilic aromatic substitution reaction that leads to the cleavage of the C-S bond.[7]

Conclusion

This compound is a powerful and versatile reagent that plays a crucial role in modern organic synthesis. Its application as a protecting group for amines, characterized by its stability and mild deprotection conditions, makes it an invaluable asset for chemists engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The detailed protocols and fundamental data provided in this guide are intended to support researchers in the effective and safe utilization of this important synthetic tool.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. fishersci.com [fishersci.com]

- 4. This compound | Sulfonylation Reagent [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Role of 2-Nitrobenzenesulfonyl Chloride in Modern Organic Synthesis: A Technical Guide

Introduction

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires temporary masking to prevent undesirable side reactions.[1] Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group, introduced via 2-nitrobenzenesulfonyl chloride (Ns-Cl), has emerged as a remarkably versatile and powerful tool.[1][2]

Developed and popularized by Fukuyama, the nosyl group offers a unique combination of stability and facile cleavage under mild conditions.[1] Unlike the robust p-toluenesulfonyl (tosyl, Ts) group, which often necessitates harsh removal conditions, the nosyl group's lability is enhanced by the ortho-nitro substituent. This electron-withdrawing group facilitates a smooth deprotection via nucleophilic aromatic substitution, making it orthogonal to many other common protecting groups like Boc and Fmoc.[1][3] This guide provides an in-depth examination of the key applications, experimental protocols, and reaction mechanisms associated with this compound.

Core Applications of this compound

The utility of this compound is primarily centered on its reaction with primary and secondary amines to form stable 2-nitrobenzenesulfonamides (nosylamides).[1][3] The strong electron-withdrawing nature of the nosyl group significantly reduces the basicity and nucleophilicity of the amine nitrogen, effectively protecting it from a wide array of reagents and reaction conditions.[1]

Protection of Primary and Secondary Amines

The reaction of Ns-Cl with primary or secondary amines is a robust and high-yielding transformation that proceeds via nucleophilic substitution at the sulfonyl chloride moiety.[3] The electrophilicity of the sulfur atom is enhanced by the electron-withdrawing nitro group, facilitating the attack by the amine.[3] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3][4]

The Fukuyama Amine Synthesis

A paramount application of Ns-Cl is in the Fukuyama Amine Synthesis, a powerful methodology for the preparation of secondary amines from primary amines.[5][6] This strategy leverages the dual role of the nosyl group as both a protecting and an activating group.[3]

The synthesis involves two main stages:

-

N-Alkylation: The nosyl group renders the N-H proton of a primary nosylamide sufficiently acidic for facile deprotonation and subsequent alkylation.[5] This alkylation can be achieved under various conditions, most notably the Mitsunobu reaction or by using a weak base with an alkyl halide.[3][4][5] The Mitsunobu reaction, involving an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, allows for the formation of N,N-disubstituted sulfonamides with a clean inversion of stereochemistry at the alcohol carbon.[6][7]

-

Deprotection: The key advantage of the nosyl group is its cleavage under exceptionally mild conditions.[1] Deprotection is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate.[1][3] The reaction proceeds through a Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free secondary amine.[5]

This two-step sequence provides a reliable route to mono-alkylated amines, avoiding the overalkylation often problematic in direct amine alkylations.[8]

Data Presentation

The following tables summarize quantitative data for key transformations involving this compound.

Table 1: Representative Yields for Nosylation of Primary Amines

| Amine Substrate | Base | Solvent | Yield | Reference |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 90-91% | [4] |

| General Primary Amine | Pyridine | Dichloromethane | High | [1] |

| Benzhydrylamine | Triethylamine | Dichloromethane | 98.7% | [9] |

Table 2: Conditions and Yields for Deprotection of Nosylamides

| Nosylamide Substrate | Thiol Reagent | Base | Solvent | Conditions | Yield | Reference |

| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 °C, 40 min | 95% | [4][5] |

| N-methylbenzyl-nosylamide | PS-thiophenol | Cs₂CO₃ | THF | RT, 24h | 96% | [10] |

| General N-nosylated amine | Thiophenol | K₂CO₃ | Acetonitrile/DMF | RT, 1-3h | High | [1] |

| N-Nosyl-α-amino acids | Polymer-supported thiol | DBU | Dichloromethane | RT, 1h | High | [11] |

Table 3: Fukuyama-Mitsunobu Alkylation Yields

| Nosylamide Substrate | Alcohol | Mitsunobu Reagents | Solvent | Yield | Reference |

| 2-Nitro-N-(prop-2-yn-1-yl)benzenesulfonamide | (R)-1-Phenylethan-1-ol | PPh₃, DIAD | THF | 95% | [6] |

| N-Boc-Ser(Ns)-OMe | Methanol | PPh₃, DEAD | THF | 98% | [6] |

| General Nosylamide | Various Alcohols | PPh₃, DEAD/DIAD | THF/Toluene | Excellent | [4][12] |

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms involving this compound.

Experimental Protocols

Detailed methodologies for the key transformations are provided below.

Protocol 1: General Procedure for Nosylation of a Primary Amine[1][4]

-

Materials:

-

Primary amine (1.0 eq)

-

This compound (Ns-Cl, 1.05 - 1.1 eq)

-

Triethylamine (1.1 - 1.5 eq) or Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

1M Hydrochloric acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

-

Cool the stirred solution to 0 °C using an ice bath.[1]

-

Add this compound (1.05 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[1]

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.[1]

-

Upon completion, quench the reaction with 1M HCl and transfer the mixture to a separatory funnel.

-

Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).[4]

-

Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude nosylamide can be purified by recrystallization or silica gel column chromatography.[4]

-

Protocol 2: General Procedure for Deprotection of a Nosylamide[1][5]

-

Materials:

-

N-nosylated amine (1.0 eq)

-

Thiophenol (2.5 - 3.0 eq)

-

Potassium Carbonate (K₂CO₃, 2.5 eq) or Potassium Hydroxide (KOH)

-

Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

-

Water

-

Ethyl Acetate (EtOAc) or CH₂Cl₂

-

1M Sodium Hydroxide (NaOH)

-

Brine

-

-

Procedure:

-

In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile.[1]

-

Add potassium carbonate (2.5 eq) followed by thiophenol (2.5 eq) to the stirred solution.[1]

-

Stir the mixture at room temperature (or heat to ~50 °C to accelerate) for 1-3 hours, monitoring by TLC.[5]

-

Once the reaction is complete, cool to room temperature and dilute with water.[5]

-

Extract the aqueous mixture with EtOAc or CH₂Cl₂ (3x).[1][5]

-

Combine the organic extracts and wash with 1M NaOH (2x) to remove excess thiophenol, followed by a brine wash.[1]

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography.[5]

-

Protocol 3: Fukuyama-Mitsunobu Alkylation of a Nosylamide[4][6][7]

-

Materials:

-

N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq)

-

Alcohol (1.5 - 2.0 eq)

-

Triphenylphosphine (PPh₃, 1.5 - 2.0 eq)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Toluene

-

-

Procedure:

-

To a stirred solution of the nosylamide (1.0 eq), alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DEAD (1.5 eq) dropwise.

-

Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

The residue can be directly purified by silica gel column chromatography to separate the desired N,N-disubstituted sulfonamide from triphenylphosphine oxide and other byproducts. Alternatively, an extractive workup similar to Protocol 1 can be performed before chromatography.

-

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Sulfonylation Reagent [benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Page loading... [wap.guidechem.com]

- 9. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]

- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Electrophilic Nature of the Sulfonyl Chloride Group

For Researchers, Scientists, and Drug Development Professionals

The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic and medicinal chemistry, serving as a powerful electrophilic hub for the synthesis of a diverse array of sulfur-containing molecules.[1] Its high reactivity stems from the unique electronic properties of the sulfonyl moiety, which renders the central sulfur atom highly susceptible to nucleophilic attack.[1][2] This guide provides a comprehensive examination of the electrophilic nature of sulfonyl chlorides, detailing the underlying principles of their reactivity, reaction mechanisms, quantitative data, and key applications in pharmaceutical development, complete with detailed experimental protocols and workflow visualizations.

The Electronic Basis of Electrophilicity

The remarkable reactivity of sulfonyl chlorides is a direct consequence of the molecular architecture surrounding the tetrahedral sulfur atom. The sulfur is double-bonded to two highly electronegative oxygen atoms and single-bonded to a chlorine atom.[1] This arrangement leads to a significant polarization of bonds and a highly electron-deficient sulfur center.

-

Inductive and Resonance Effects : The two oxygen atoms exert a strong electron-withdrawing inductive effect. This effect is amplified by resonance, where the electron density is delocalized across the S=O bonds, further depleting electron density from the sulfur atom.

-

Excellent Leaving Group : The chloride ion (Cl⁻) is an excellent leaving group due to its ability to stabilize the negative charge. The potent electron-withdrawing nature of the sulfonyl group facilitates the facile displacement of the chloride by a wide range of nucleophiles.[1][3]

This combination of a highly electron-deficient sulfur center and a superb leaving group makes the sulfonyl chloride group a potent electrophile, readily participating in nucleophilic substitution reactions.[3]

Reaction Mechanisms

The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. The mechanism is generally accepted to proceed through a stepwise addition-elimination pathway, although alternative mechanisms can operate under specific conditions.

2.1 Nucleophilic Addition-Elimination

The most common mechanism involves the attack of a nucleophile on the electrophilic sulfur atom. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.[1] This intermediate subsequently collapses, expelling the stable chloride anion to yield the final substituted product.[1] This process is fundamental to the formation of sulfonamides and sulfonate esters.

Caption: Nucleophilic substitution at the sulfonyl group.

2.2 Elimination-Addition (Sulfene Pathway)

For alkanesulfonyl chlorides possessing an α-hydrogen, an alternative mechanism involving an initial elimination reaction to form a highly reactive "sulfene" intermediate (R₂C=SO₂) can occur, particularly in the presence of a base.[4][5] The sulfene is then rapidly trapped by a nucleophile present in the reaction mixture. This pathway is less common for arenesulfonyl chlorides.[4]

Caption: The sulfene elimination-addition pathway.

Quantitative Analysis of Reactivity

The reactivity of sulfonyl chlorides can be quantified through spectroscopic analysis and kinetic studies. This data provides valuable insights for reaction optimization and mechanistic understanding.

3.1 Spectroscopic Data

Infrared (IR) spectroscopy is a key tool for identifying the sulfonyl chloride group. The two S=O bonds give rise to strong, characteristic stretching vibrations.

| Table 1: Characteristic Spectroscopic Data for Sulfonyl Chlorides | |

| Spectroscopic Technique | Characteristic Signal / Wavenumber (cm⁻¹) |

| Infrared (IR) Spectroscopy | S=O stretch (asymmetric): 1370 - 1410 cm⁻¹ (strong)[1] |

| Infrared (IR) Spectroscopy | S=O stretch (symmetric): 1180 - 1195 cm⁻¹ (strong) |

3.2 Kinetic Data

Kinetic studies on nucleophilic substitution reactions provide quantitative evidence for the electrophilic nature of the sulfur center. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides follows the Hammett equation, which correlates reaction rates with the electronic properties of substituents on the aromatic ring.

| Table 2: Hammett Equation Data for Chloride-Chloride Exchange in Arenesulfonyl Chlorides | |

| Reaction | ArSO₂Cl + Cl⁻ → ArSO₂Cl + Cl⁻ |

| Correlation | Hammett Equation |

| ρ-value | +2.02[6] |

| Interpretation | A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups on the aryl ring.[6] These groups enhance the electrophilicity of the sulfur atom by further withdrawing electron density, making it more susceptible to nucleophilic attack. This provides strong quantitative support for the electrophilic character of the reaction center. |

Key Applications in Drug Development

The predictable and robust reactivity of sulfonyl chlorides makes them invaluable reagents in pharmaceutical synthesis.[7] They are primary precursors for the formation of sulfonamides and sulfonate esters, two functional groups prevalent in a vast number of therapeutic agents.[1][7]

-

Sulfonamides : The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for synthesizing sulfonamides.[8] This moiety is a critical pharmacophore in many drugs, including antibiotics (sulfa drugs), diuretics, and anticancer agents, where it often plays a key role in binding to enzyme active sites.[3][7][8]

-

Sulfonate Esters : The reaction with alcohols yields sulfonate esters (e.g., tosylates, mesylates).[9] These groups are excellent leaving groups in their own right, making them crucial intermediates for subsequent nucleophilic substitution reactions.[9] They are also used to modify the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[7]

Experimental Protocols

The following sections provide detailed, generalized protocols for the synthesis of sulfonamides and sulfonate esters, which are cornerstone reactions in drug discovery programs.

5.1 Protocol 1: Synthesis of N-Substituted Sulfonamides

This protocol describes a general procedure for the reaction of a sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.[8]

Materials:

-

Primary or Secondary Amine (1.0 eq)

-

Sulfonyl Chloride (e.g., 2,4-Dichlorobenzenesulfonyl chloride) (1.0 - 1.2 eq)

-

Base (e.g., Pyridine or Triethylamine) (1.5 - 2.0 eq)

-

Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) Solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in the chosen anhydrous solvent.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[8]

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[8]

-

Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).[8]

-

Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[8]

Caption: Experimental workflow for sulfonamide synthesis.

5.2 Protocol 2: Synthesis of Methanesulfonate (Mesylate) Esters

This protocol provides a general and rapid procedure for converting a variety of alcohols into their corresponding mesylate esters.[9]

Materials:

-

Alcohol (1.0 eq)

-

Methanesulfonyl chloride (MsCl) (1.1 - 1.5 eq)

-

Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)

-

Dichloromethane (DCM), dry

-

Water

-

10% Hydrochloric acid, cold

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Reactant Preparation: To a stirred solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in dry DCM in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

-

Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes after the addition is complete. The progress can be monitored by TLC to confirm the consumption of the starting alcohol.

-

Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: The resulting crude mesylate is often used directly in the next step due to potential instability. If necessary, it can be purified by rapid filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).

Conclusion

The sulfonyl chloride group is a preeminent electrophile in organic synthesis, a status conferred by the strong electron-withdrawing capacity of the sulfonyl group and the excellent leaving group ability of the chloride atom. A thorough understanding of its reactivity, reaction mechanisms, and quantitative behavior is essential for professionals in chemical research and drug development. The ability to readily form stable sulfonamide linkages and versatile sulfonate ester intermediates ensures that the sulfonyl chloride will remain a critical building block in the creation of complex, biologically active molecules for the foreseeable future.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fiveable.me [fiveable.me]

- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Stability of 2-Nitrobenzenesulfonyl chloride under acidic and basic conditions.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2-Nitrobenzenesulfonyl chloride (2-NsCl) under various acidic and basic conditions. The information is intended to assist researchers and professionals in drug development and organic synthesis in understanding the handling, storage, and application of this versatile reagent.

Executive Summary

This compound is a widely used reagent in organic synthesis, primarily as a protecting group for amines. Its utility stems from the stability of the resulting sulfonamides under a range of conditions. However, 2-NsCl itself is susceptible to degradation, particularly through hydrolysis, which is significantly influenced by pH and temperature. This guide details the kinetics of this degradation, provides established experimental protocols for stability assessment, and outlines the known degradation pathways.

Chemical Stability Profile

This compound is a crystalline solid that is generally stable under anhydrous conditions. However, it is sensitive to moisture and will hydrolyze to form 2-nitrobenzenesulfonic acid and hydrochloric acid. The rate of this hydrolysis is highly dependent on the pH of the aqueous environment.

Stability Under Acidic Conditions

Stability Under Neutral Conditions (Solvolysis)

In neutral aqueous solutions, this compound undergoes solvolysis (hydrolysis). The reaction kinetics in water have been studied, and the process is known to proceed at a measurable rate at ambient temperature.

Stability Under Basic Conditions

The hydrolysis of this compound is significantly accelerated under basic conditions. The reaction is promoted by hydroxide ions, which act as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of 2-nitrobenzenesulfonate. Contact with alkaline materials can be exothermic.

Quantitative Stability Data

Quantitative data on the hydrolysis of this compound is crucial for predicting its shelf-life and reactivity in aqueous environments. The following tables summarize the available kinetic data for its hydrolysis in water.

Table 1: Rate Constants for the Hydrolysis of this compound at 25°C

| Condition | Rate Constant (k) | Units | Reference |

| Neutral Hydrolysis (Solvolysis) | 1.85 x 10⁻³ | s⁻¹ | [1] |

| Alkaline Hydrolysis | 1.13 x 10¹ | M⁻¹s⁻¹ | [1] |

Table 2: Arrhenius Parameters for the Hydrolysis of this compound

| Condition | Activation Energy (Ea) | Log(A) | Units (Ea) | Units (A) | Reference |

| Neutral Hydrolysis | 18.5 | 9.92 | kcal/mol | s⁻¹ | [1] |

| Alkaline Hydrolysis | 16.3 | 11.5 | kcal/mol | M⁻¹s⁻¹ | [1] |

Note: The data presented is based on a key study by O. Rogne (1970). A comprehensive pH-rate profile across a broad pH range from a single source is not available in the reviewed literature.

Degradation Pathways

The primary degradation pathway for this compound in the presence of water is hydrolysis. The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl chloride group.

Hydrolysis under Acidic and Neutral Conditions

Under acidic and neutral conditions, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion and a proton to yield 2-nitrobenzenesulfonic acid.

Caption: Hydrolysis of this compound in Neutral/Acidic Media.

Hydrolysis under Basic Conditions

In basic solutions, the hydroxide ion is a more potent nucleophile than water, leading to a significantly faster rate of hydrolysis. The mechanism is analogous, resulting in the formation of the 2-nitrobenzenesulfonate salt.

References

Solubility of 2-Nitrobenzenesulfonyl Chloride in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-nitrobenzenesulfonyl chloride. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on providing comprehensive qualitative data and detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents.

Introduction

This compound (Nosyl chloride, NsCl) is a vital reagent in organic synthesis, primarily utilized for the protection of amines as sulfonamides. The efficiency of synthetic procedures involving NsCl, including reaction kinetics, purification, and product yield, is critically dependent on its solubility in the chosen solvent system. This guide offers a summary of its known qualitative solubility and presents detailed methodologies for its quantitative determination.

Physicochemical Properties

A brief summary of the key physicochemical properties of this compound is provided below for reference.

| Property | Value |

| CAS Number | 1694-92-4 |

| Molecular Formula | C₆H₄ClNO₄S |

| Molecular Weight | 221.62 g/mol |

| Appearance | White to yellow crystalline powder |

| Melting Point | 63-67 °C[1][2] |

Qualitative Solubility Data

This compound is generally soluble in a range of common aprotic organic solvents and insoluble in water. The following table summarizes the available qualitative solubility information.

| Solvent | Qualitative Solubility |

| Toluene | Soluble[3][4][5][6] |

| Tetrahydrofuran (THF) | Soluble[3][4][5][7] |

| Dichloromethane (Methylene Chloride) | Soluble[3][4][5][7] |

| Ethyl Acetate | Soluble[3][4][5] |

| Dimethylformamide (DMF) | Soluble[3][4][5] |

| Pyridine | Soluble[7] |

| Water | Insoluble[3][4][5] |

| Alcohols | Decomposes in hot alcohols[7] |

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility values, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a solid organic compound like this compound in an organic solvent.

General Workflow for Solubility Determination